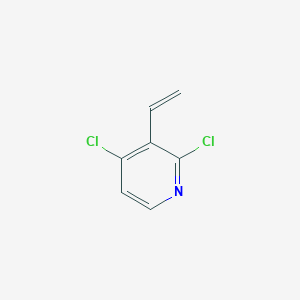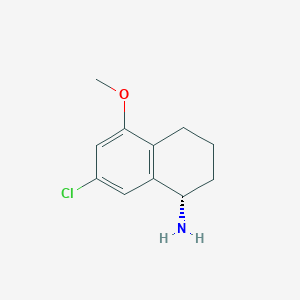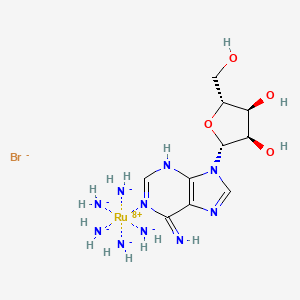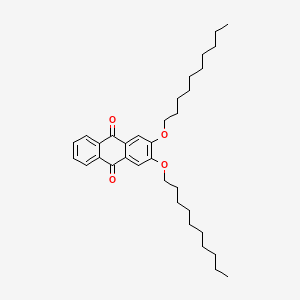
2,4-Dichloro-3-vinylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-3-vinylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of two chlorine atoms at the 2nd and 4th positions and a vinyl group at the 3rd position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-vinylpyridine typically involves the chlorination of 3-vinylpyridine. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms at the 2nd and 4th positions of the pyridine ring.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and yield. The use of advanced catalytic systems and optimized reaction parameters ensures high efficiency and purity of the final product.
化学反応の分析
Types of Reactions: 2,4-Dichloro-3-vinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of diverse derivatives.
Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Polymerization Reactions:
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., sodium methoxide) in polar solvents (e.g., methanol) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Polymerization: Radical initiators (e.g., azobisisobutyronitrile) in the presence of suitable monomers.
Major Products:
Substitution: Various substituted pyridines.
Oxidation: Pyridine-3-carboxylic acid derivatives.
Polymerization: Vinylpyridine-based polymers.
科学的研究の応用
2,4-Dichloro-3-vinylpyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and as a ligand in coordination chemistry.
Industry: It is utilized in the production of specialty polymers and materials with unique properties.
作用機序
The mechanism by which 2,4-Dichloro-3-vinylpyridine exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily governed by the electron-withdrawing effects of the chlorine atoms and the electron-donating effects of the vinyl group. These electronic effects influence the compound’s behavior in various chemical reactions, such as nucleophilic substitution and polymerization.
類似化合物との比較
2,4-Dichloropyridine: Lacks the vinyl group, making it less versatile in polymerization reactions.
3-Vinylpyridine: Lacks the chlorine atoms, resulting in different reactivity and applications.
2,4-Dichloro-3-methylpyridine: The methyl group provides different steric and electronic properties compared to the vinyl group.
Uniqueness: 2,4-Dichloro-3-vinylpyridine is unique due to the combination of the electron-withdrawing chlorine atoms and the electron-donating vinyl group. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in both academic and industrial research.
特性
分子式 |
C7H5Cl2N |
|---|---|
分子量 |
174.02 g/mol |
IUPAC名 |
2,4-dichloro-3-ethenylpyridine |
InChI |
InChI=1S/C7H5Cl2N/c1-2-5-6(8)3-4-10-7(5)9/h2-4H,1H2 |
InChIキー |
ZMSWZEMNZUMXDN-UHFFFAOYSA-N |
正規SMILES |
C=CC1=C(C=CN=C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclopentyl-4-piperidinyl)oxy]-1-methyl-](/img/structure/B13126982.png)
![1'-Methyl-5-(trifluoromethoxy)spiro[indoline-3,4'-piperidine]](/img/structure/B13126986.png)
![7-(3-(Trifluoromethyl)benzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13126999.png)




![(6-Chloro-[2,4'-bipyridin]-4-yl)methanol](/img/structure/B13127030.png)
![tert-butyl (2S)-2-[(1R,2S)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B13127033.png)
![3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-1,2,3-benzotriazin-4(3h)-one](/img/structure/B13127039.png)

![tert-butyl (1R,4R)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13127058.png)


